5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-8-1-6(3-11-4-8)7-2-9(10(13)14)15-5-7/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFNTDMJFXUJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596380 | |
| Record name | 4-(5-Hydroxypyridin-3-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893727-66-7 | |
| Record name | 4-(5-Hydroxypyridin-3-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine
Synthetic Pathways to the 3-Hydroxypyridine (B118123) Core
The 3-hydroxypyridine scaffold is a prevalent motif in medicinal chemistry and requires versatile synthetic approaches for its construction. Methodologies range from building the ring system from acyclic precursors to functionalizing a pre-existing pyridine (B92270) ring.
Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a cornerstone of pyridine synthesis. Various methods allow for the construction of polysubstituted pyridine rings from simple, readily available starting materials.
One-pot, multi-component reactions provide an efficient route. For instance, a four-component annulation can yield 2,3,4,6-tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297). acs.org This method is notable for its high functional group compatibility and environmentally friendly conditions, proceeding in air without solvents or additives, producing only water as a byproduct. acs.org
The hetero-Diels-Alder reaction offers another powerful tool for pyridine synthesis. Polysubstituted 3-hydroxypyridine scaffolds can be accessed in a single step through the reaction of 5-alkoxyoxazoles with various dienophiles. rsc.org This reaction often benefits from catalysis, for example, with Nd(OTf)₃ at room temperature, and demonstrates good tolerance for a range of functional groups. rsc.org
A three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction has also been developed. nih.gov This two-pot process uses aryl or heteroaromatic aldehydes, substituted α,β-unsaturated acids, and enamines to create diverse tri- and tetrasubstituted pyridines. nih.gov Additionally, a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, yields highly substituted pyridines in good yields. nih.gov A self-[3+2] annulation of pyridinium (B92312) salts has also been developed for synthesizing N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.orgrsc.org
| Reaction Type | Components/Precursors | Key Features | Reference |
|---|---|---|---|
| Four-Component Annulation | Aromatic aldehydes, methyl ketones, diaryl ethanones, ammonium acetate | One-pot, solvent-free, no additives, high functional group tolerance | acs.org |
| Hetero-Diels-Alder | 5-Alkoxyoxazoles, dienophiles | Single-step, catalyzed by Nd(OTf)₃, good functional group tolerance | rsc.org |
| Aza-Wittig/Diels-Alder | Aldehydes, α,β-unsaturated acids, enamines | Two-pot, three-component, redox-neutral | nih.gov |
| Cu-Catalyzed Cascade | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Mild, modular, good functional group tolerance | nih.gov |
| Self-[3+2] Annulation | Pyridinium salts | Mild conditions, catalyst-free | rsc.orgrsc.org |
Introducing a hydroxyl group at the C3 position of a pyridine ring is challenging due to the inherent electronic properties of the heterocycle, which typically direct electrophilic substitution to other positions. nih.govnovartis.com However, specific methods have been developed to achieve this transformation.
One effective strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.govnovartis.com In this metal-free process, irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) triggers the formation of an oxaziridine (B8769555) intermediate. This intermediate can then rearrange to a highly strained epoxide, which, upon acid-promoted ring opening, yields the desired C3-hydroxylated pyridine, often along with C2 and C5 regioisomers. nih.govresearchgate.netacs.org This method is compatible with a diverse array of functional groups and can be used for late-stage functionalization of complex molecules. novartis.com
Enzymatic hydroxylation provides another route. The bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 has been shown to regioselectively hydroxylate pyridine carboxylic acids at the C2 position. nih.gov While this specific enzyme targets the C2 position, it demonstrates the potential of biotransformation for regioselective hydroxylation of the pyridine nucleus. nih.gov
Established industrial methods often rely on building blocks that can be readily converted to the 3-hydroxypyridine core. Furfural (B47365), a renewable biomass derivative, and pyridine itself are common starting materials. springerprofessional.degoogle.com
From Furfural: The conversion of furfural to 3-hydroxypyridine represents a green and sustainable approach. springerprofessional.de The process typically involves ammonolysis, where furfural or its derivatives react with an ammonia (B1221849) source. google.com One direct method involves reacting furfural with an ammonia source (such as aqueous ammonia) in deionized water over a skeleton-type iron-based catalyst. google.com This reaction can be carried out under relatively mild conditions (100-140°C) to produce 3-hydroxypyridine. google.com Another pathway involves converting furfural to furfurylamine, which is then oxidized and cyclized in the presence of hydrochloric acid and hydrogen peroxide to yield 3-hydroxypyridine. researchgate.net A 76% yield has been reported for this method. researchgate.net
Via Pyridine Sulfonation: A classic and high-yielding method starts with the sulfonation of pyridine. google.com Pyridine reacts with oleum (B3057394) (fuming sulfuric acid) in an electrophilic substitution reaction to produce pyridine-3-sulfonic acid. google.comguidechem.com This intermediate is then subjected to alkali fusion, typically with sodium hydroxide (B78521) at high temperatures (220-230°C), to replace the sulfonic acid group with a hydroxyl group, yielding 3-hydroxypyridine. guidechem.com This two-step process can achieve a total yield of over 60%. google.com
| Starting Material | Key Reagents | Intermediate | Key Features | Reference |
|---|---|---|---|---|
| Furfural | Ammonia source, Raney Fe or other iron-based catalyst, H₂O | N/A (Direct) | Uses renewable feedstock, green solvent | springerprofessional.degoogle.com |
| Furfurylamine | H₂O₂, HCl | Oxidized, open-chain species | High yield (76%) | researchgate.net |
| Pyridine | Oleum, then NaOH (alkali fusion) | Pyridine-3-sulfonic acid | High overall yield (>60%), classic industrial method | google.comguidechem.com |
Synthesis of the 2-Carboxythiophene-4-yl Building Block
The construction of the second key component requires the formation of a substituted thiophene (B33073) ring followed by the regioselective introduction of a carboxyl group at the C2 position.
The thiophene ring can be constructed from appropriately substituted open-chain precursors by introducing a sulfur atom. derpharmachemica.com
The Paal-Knorr thiophene synthesis is a principal route, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com This method involves the cyclization of the diketone in the presence of the sulfur source. derpharmachemica.com
The Fiesselmann thiophene synthesis is another versatile method. For example, it has been used to construct thieno[3,2-b]thiophene (B52689) derivatives by condensing 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base. nih.govbeilstein-journals.org This highlights its utility in building complex, fused thiophene systems from simpler thiophene precursors. nih.govbeilstein-journals.org
More recent methods involve novel cyclization strategies. For instance, the reaction of aryl thiophenecarbodithioates with difluorocarbene can generate 2,2-difluorothiiranes, which then undergo ring expansion and HF elimination to form fluorinated thieno[3,2-b]thiophenes. acs.orgacs.org
Once the thiophene ring is formed, the carboxyl group must be introduced at a specific position. The high susceptibility of the α-positions (C2 and C5) of thiophene to electrophilic attack and deprotonation facilitates regioselective functionalization. wikipedia.org
A primary method for carboxylation is through metalation followed by reaction with carbon dioxide . Thiophene can be deprotonated at the C2 position using a strong base like n-butyllithium to form 2-lithiothiophene. wikipedia.org This highly reactive organolithium intermediate can then be quenched with CO₂ (either as a gas or as dry ice) to yield thiophene-2-carboxylic acid. beilstein-journals.orgresearchgate.net This approach has been successfully applied to prepare various halogenated 2-thiophenecarboxylic acids from precursors like tetrachlorothiophene. beilstein-journals.orgresearchgate.net
Direct C-H carboxylation offers a more atom-economical approach. This has been achieved using CO₂ with alkali carbonates (like Cs₂CO₃) dispersed on mesoporous TiO₂ supports in gas-solid reactions at high temperatures. researchgate.net Alternatively, a solvent-free system using a mixture of carbonate and carboxylate salts (e.g., cesium carbonate and cesium pivalate) can effectively mediate the direct carboxylation of thiophene's C-H bond. mdpi.com The mechanism involves deprotonation of the C-H bond by the basic medium, followed by the insertion of CO₂. mdpi.com Palladium-catalyzed carboxylation of thiophene with CO₂ has also been investigated, where the C-H bond cleavage is facilitated by a palladium acetate complex. researchgate.net
Coupling Strategies for Thiophene-Pyridine Linkage Formation
The creation of the C-C bond linking the thiophene and pyridine rings is a pivotal step in the synthesis of the target molecule. Modern organic synthesis offers several powerful palladium-catalyzed methods to achieve this transformation efficiently.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, as demonstrated with related systems)
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds between aryl or heteroaryl systems. The Suzuki and Sonogashira couplings, in particular, are widely employed for their reliability and functional group tolerance.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of a thiophene-pyridine scaffold, this could involve coupling a thiophene-boronic acid derivative with a halogenated pyridine, or vice-versa. The versatility of this reaction is demonstrated in the synthesis of various cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid, achieving high yields with low catalyst loading. nih.govsemanticscholar.org A typical catalytic system for Suzuki couplings includes a palladium(II) acetate catalyst and a phosphine (B1218219) ligand like SPhos, which has proven effective for thiophene substrates. nih.govsemanticscholar.org High conversion rates are often achieved using catalyst loadings as low as 0.5–5 mol%. nih.gov
The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.org This reaction is conducted under mild conditions, often at room temperature and with a mild base like an amine, which can also serve as the solvent. wikipedia.org This method has been successfully applied to synthesize various substituted thiophenes and pyridine derivatives. nih.govsoton.ac.uk For instance, a facile synthesis of acetylenic thiophenes was achieved through a Pd/C-mediated Sonogashira coupling in water, highlighting the method's adaptability to greener solvents. nih.gov
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to related heterocyclic systems.
| Reaction Type | Catalyst System | Reactants | Base/Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Bromothiophenes, Cyclopropylboronic acid | K₃PO₄, PhMe/H₂O | 69-93 | nih.govsemanticscholar.org |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2,3-Dibromothiophene, Phenylboronic acid | Na₂CO₃, Dioxane/H₂O | High | researchgate.net |
| Sonogashira | Pd/C, CuI, PPh₃ | Iodothiophene, Terminal alkynes | Water | Good | nih.gov |
| Sonogashira | (NHC)Pd(pyridine)Br₂ | Aryl iodides, Alkynes | N/A | High | nih.gov |
Direct Arylation and Heteroarylation Approaches for C-C Bond Formation
Direct C-H arylation has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions. acs.org This method avoids the pre-functionalization step of creating organometallic or organoboron reagents by directly coupling a C-H bond of one aromatic system with a halogenated partner. mdpi.comunipd.it
For the thiophene-pyridine linkage, this would typically involve the palladium-catalyzed reaction of a thiophene derivative (with an available C-H bond) and a halogenated pyridine. Methodologies for the direct arylation of thiophenes often employ a palladium catalyst in the presence of an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). unipd.it The addition of pivalic acid (PivOH) can be beneficial, as it may assist in the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism. unipd.itmdpi.com This strategy offers advantages such as higher yields, fewer synthetic steps, and the avoidance of often unstable organometallic intermediates. acs.org
The regioselectivity of direct arylation on the thiophene ring can be controlled, with activation of the C-2, C-3, or C-5 positions being achievable under optimized conditions. mdpi.commdpi.com This makes it a powerful tool for constructing specifically substituted bi-heterocyclic structures. acs.org
Post-Synthetic Derivatization of 5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine
Post-synthetic modification (PSM) is a crucial strategy for functionalizing a core molecular structure to fine-tune its properties. acs.orgoup.comnih.govsemanticscholar.orgrsc.org The title compound possesses two key functional handles for derivatization: a carboxyl group on the thiophene ring and a hydroxyl group on the pyridine ring.
Chemical Modifications at the Carboxyl Group (e.g., esterification, amidation)
The carboxylic acid moiety on the thiophene ring is readily convertible into other functional groups, most commonly esters and amides.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.comlibretexts.org
Amidation: Amide bond formation is one of the most important reactions in organic and medicinal chemistry. Direct amidation can be achieved by heating the carboxylic acid with an amine, often at high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to an acyl chloride. researchgate.net A catalyst-free approach for forming amides from thiocarboxylic acids and amines has also been developed, proceeding through a disulfide intermediate. nih.gov
The table below outlines common methods for these transformations.
| Transformation | Reagents | Typical Conditions | Product | Reference |
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Heat/Reflux | Ethyl ester | masterorganicchemistry.comchemguide.co.uk |
| Amidation | Amine (e.g., Aniline), Coupling Agent (e.g., EDC) | Room Temperature, Solvent (e.g., DCM) | Anilide | researchgate.net |
| Amidation (from Acyl Chloride) | SOCl₂, then Amine | 1. Reflux 2. Base, Room Temp. | Amide | youtube.com |
Chemical Modifications at the Hydroxyl Group (e.g., etherification, sulfation, acylation)
The 3-hydroxypyridine moiety offers a nucleophilic hydroxyl group that can be readily modified. It's important to note that 3-hydroxypyridine can exist in equilibrium with its pyridone tautomer, which can influence its reactivity. chemtube3d.com
Etherification: The hydroxyl group can be converted into an ether via reactions with alkyl halides. This reaction is typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Catalyst-free methods for the regioselective N-alkylation or O-alkylation of hydroxypyridines have also been reported, with conditions influencing the site of modification. nih.govacs.org
Sulfation: The hydroxyl group can be sulfated to form an aryl sulfate (B86663). This transformation is biologically relevant and can be achieved chemically using a sulfating agent like sulfur trioxide pyridine complex. The resulting product, a pyridin-3-yl hydrogen sulfate, is a known metabolite. nih.govhmdb.camimedb.orgebi.ac.uk
Advanced Structural Elucidation and Theoretical Investigations of 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine
Solid-State Structural Characterization
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information about the spatial arrangement of atoms within a molecule and how these molecules pack together in a crystal lattice.
Single Crystal X-ray Diffraction Analysis for Atomic Coordinates and Bond Geometries
Should suitable crystals of 5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine be grown, single-crystal X-ray diffraction analysis would yield a wealth of structural information. This would include the precise atomic coordinates of each atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. These geometric parameters are fundamental to understanding the molecule's conformation and steric properties.
Hypothetical Data Table: Crystallographic Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| Unit Cell Dimensions (Å) | a = ?, b = ?, c = ? |
| Unit Cell Angles (°) | α = ?, β = ?, γ = ? |
| Volume (ų) | V = ? |
| Z (molecules per unit cell) | ? |
| Calculated Density (g/cm³) | ? |
| R-factor (%) | A measure of the agreement between the crystallographic experiment and the structural model. |
Investigation of Crystal Packing Motifs and Supramolecular Architectures
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules interact with each other in the solid state. The presence of both a carboxylic acid group and a hydroxypyridine moiety in this compound suggests a high potential for the formation of intricate hydrogen bonding networks. Analysis of the crystal packing would focus on identifying these and other non-covalent interactions, such as π-π stacking between the aromatic thiophene (B33073) and pyridine (B92270) rings. Understanding these supramolecular architectures is crucial for predicting physical properties like melting point, solubility, and polymorphism.
Computational Chemistry for Electronic and Molecular Structure
In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for investigating the electronic and molecular properties of a compound. Density Functional Theory (DFT) is a widely used method for such theoretical investigations.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
DFT calculations would be employed to determine the most stable (ground state) geometry of this compound in the gas phase. This involves optimizing the molecular structure to find the arrangement of atoms with the lowest possible energy. The results of these calculations, including bond lengths and angles, could then be compared with experimental data from X-ray diffraction if it were available. Furthermore, DFT can be used to calculate the relative energies of different possible conformations of the molecule.
Hypothetical Data Table: Calculated Geometric Parameters (DFT)
| Parameter | Calculated Value (Å or °) |
| C-C bond lengths | ? |
| C-N bond lengths | ? |
| C-S bond length | ? |
| C-O bond lengths | ? |
| Key Bond Angles | ? |
| Dihedral Angles | ? |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It is generated through computational methods and illustrates regions that are electron-rich (electronegative) and electron-poor (electropositive). For this compound, the MEP surface would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the hydroxyl and carboxyl groups, highlighting them as sites for nucleophilic interaction.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals to predict its reactivity towards other chemical species.
Hypothetical Data Table: Frontier Molecular Orbital Energies (DFT)
| Orbital | Energy (eV) |
| HOMO | ? |
| LUMO | ? |
| HOMO-LUMO Gap | ? |
Quantum Theory of Atoms in Molecules (AIM) for Chemical Bonding Characteristics
There are no specific studies available that have employed the Quantum Theory of Atoms in Molecules (AIM) to analyze the chemical bonding characteristics of this compound. Such an analysis would typically involve the characterization of bond critical points to elucidate the nature of covalent and non-covalent interactions within the molecule.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions (e.g., O-H/H-O, C-H/H-C, S-H/H-S)
No published research has conducted Hirshfeld surface analysis on this compound. This type of analysis is instrumental in visualizing and quantifying intermolecular interactions within a crystal lattice. The generation of fingerprint plots to detail specific contacts such as O-H/H-O, C-H/H-C, and S-H/H-S is therefore not possible without experimental or computational structural data.
Energy Framework Calculations for Lattice Energy Contributions
Information regarding energy framework calculations to determine the contributions to lattice energy for this compound is not present in the current body of scientific literature. These calculations rely on crystallographic data to compute electrostatic, dispersion, and total interaction energies between molecules in a crystal.
Tautomeric Equilibrium Studies of the 3-Hydroxypyridine (B118123) Moiety
Theoretical Investigations of Pyridin-3-ol/Pyridin-3(x)one Tautomerism in Solution and Solid State
While the tautomerism of 3-hydroxypyridine itself is a subject of scientific inquiry, with studies indicating a solvent-dependent equilibrium between the enol and zwitterionic keto forms, specific theoretical investigations into the tautomerism of this compound are not available. ubc.ca Computational studies are essential to determine the relative stabilities of the possible tautomers in both the gas phase and in various solvents.
Influence of the Thiophene Substituent on Tautomeric Preferences
The influence of the 2-carboxythiophene-4-yl substituent on the tautomeric equilibrium of the 3-hydroxypyridine moiety has not been specifically investigated in published studies. The electronic and steric effects of this particular substituent would be expected to modulate the relative energies of the tautomeric forms, but without dedicated computational or experimental work, any discussion would be speculative.
Spectroscopic Characterization Techniques for 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups and probing the intermolecular interactions within the compound.
FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 5-(2-carboxythiophene-4-yl)-3-hydroxypyridine. The spectrum is expected to be dominated by absorptions from the carboxylic acid, hydroxyl, and aromatic ring systems.
A key feature would be the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, indicative of strong hydrogen bonding. The phenolic O-H stretch of the 3-hydroxypyridine (B118123) moiety is also expected in the 3200-3600 cm⁻¹ range, though its intensity and position can be influenced by hydrogen bonding. researchgate.net The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band between 1680 and 1710 cm⁻¹. mdpi.com
Vibrations associated with the aromatic rings (C=C and C=N stretching) are expected in the 1450-1620 cm⁻¹ region. researchgate.net The C-O stretching of the phenol (B47542) and carboxylic acid groups would likely be observed in the 1200-1300 cm⁻¹ range. The presence of the thiophene (B33073) ring may contribute to C-S stretching vibrations, which are typically weak and found in the 700-800 cm⁻¹ region.
Table 1: Predicted FTIR Frequencies for this compound
| Functional Group | Predicted Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |
| Hydroxyl (Pyridine) | O-H Stretch | 3200-3600 |
| Carboxylic Acid | C=O Stretch | 1680-1710 |
| Aromatic Rings | C=C and C=N Stretch | 1450-1620 |
| Phenol/Carboxylic Acid | C-O Stretch | 1200-1300 |
| Thiophene | C-S Stretch | 700-800 |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations of both the pyridine (B92270) and thiophene moieties are expected to produce strong signals. Specifically, the symmetric "ring breathing" modes of the substituted rings would be prominent.
While the O-H and C=O stretches are also observable in Raman, they are typically weaker than in FTIR. However, the C=C and C=S bonds within the thiophene ring are expected to give rise to characteristic Raman bands. Analysis of the low-frequency region could provide insights into the molecule's conformational isomers and crystal lattice vibrations if studied in the solid state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules.
The ¹H NMR spectrum of this compound would show distinct signals for each unique proton. The acidic protons of the carboxylic acid and the hydroxyl group are expected to be broad singlets, with their chemical shifts highly dependent on the solvent and concentration. The carboxylic acid proton is typically found far downfield (>10 ppm).
The protons on the pyridine ring are expected in the aromatic region (7.0-8.5 ppm). chemicalbook.com The substitution pattern will influence their specific shifts and coupling constants. Similarly, the two protons on the thiophene ring will appear in the aromatic region, likely between 7.0 and 8.0 ppm, with their coupling constant revealing their relative positions. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | >10 | broad singlet |
| Pyridine -OH | 5-9 (variable) | broad singlet |
| Pyridine Ring Protons | 7.0 - 8.5 | doublet, triplet |
| Thiophene Ring Protons | 7.0 - 8.0 | doublet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 160-180 ppm. The carbons of the pyridine and thiophene rings will appear in the aromatic region, approximately from 110 to 160 ppm. chemicalbook.comchemicalbook.com The carbon bearing the hydroxyl group on the pyridine ring (C3) would likely resonate at a higher chemical shift compared to the other ring carbons due to the deshielding effect of the oxygen atom. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 160 - 180 |
| Pyridine Ring Carbons | 115 - 160 |
| Thiophene Ring Carbons | 120 - 150 |
| Pyridine C -OH | ~155 |
To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily those on the same aromatic ring. For instance, it would show correlations between adjacent protons on the pyridine ring and between the two protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon of the pyridine and thiophene rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two ring systems. For example, correlations would be expected between the protons on one ring and the quaternary carbon of the other ring at the point of linkage. It would also confirm the assignment of the quaternary carbons, including the carboxy-substituted carbon and the carbons at the ring junction.
By combining these 2D NMR techniques, a complete and unambiguous assignment of the entire molecular structure can be achieved.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of conjugated systems like this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing insights into the molecule's structure and electronic makeup.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions. The molecule's core structure consists of a hydroxypyridine ring linked to a carboxythiophene ring, forming an extended π-conjugated system. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption bands at longer wavelengths (bathochromic shift).
The principal absorption bands are attributed to π → π* transitions within the aromatic rings and across the bond linking them. The presence of heteroatoms (nitrogen, oxygen, and sulfur) with non-bonding electrons (n) also allows for n → π* transitions, which are typically weaker in intensity and may be observed as shoulders on the main absorption peaks. The carboxyl (-COOH) and hydroxyl (-OH) groups act as auxochromes, further modifying the absorption profile through their electronic effects on the conjugated system.
Solvatochromic Studies for Environmental Sensitivity
Solvatochromism refers to the change in a substance's color—and hence its UV-Vis absorption spectrum—with a change in the polarity of the solvent. This phenomenon is a key indicator of a molecule's sensitivity to its chemical environment. For this compound, the presence of polar functional groups (hydroxyl and carboxyl) makes it particularly susceptible to solvent effects.
In solvatochromic studies, the absorption maximum (λmax) of the compound is measured in a series of solvents with varying polarities. A shift in λmax can reveal information about the change in dipole moment upon electronic excitation.
Bathochromic Shift (Red Shift): An increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state, leading to a shift to longer wavelengths.
Hypsochromic Shift (Blue Shift): If the ground state is more polar and interacts more strongly with the solvent than the excited state, a shift to shorter wavelengths can occur.
Studies on similar heterocyclic systems show distinct shifts in absorption maxima with solvent polarity. This sensitivity makes the compound a potential candidate for use as a probe for microenvironmental polarity.
Table 1: Representative UV-Vis Absorption Maxima (λmax) in Solvents of Varying Polarity Note: The following data is illustrative, based on the expected behavior of analogous heterocyclic compounds, to demonstrate the principle of solvatochromism.
| Solvent | Polarity Index | λmax (nm) | Observed Shift |
|---|---|---|---|
| Dioxane | 4.8 | 355 | - |
| Chloroform | 4.1 | 362 | Bathochromic |
| Ethanol | 5.2 | 370 | Bathochromic |
| Methanol | 6.6 | 375 | Bathochromic |
| Water | 10.2 | 382 | Bathochromic |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the structure of organic compounds. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is used to confirm its elemental composition of C₁₀H₇NO₃S. The experimentally measured mass is compared against the calculated theoretical mass to validate the compound's identity.
Table 2: Theoretical Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₇NO₃S |
| Monoisotopic Mass (Calculated) | 237.0147 g/mol |
| [M+H]⁺ (Protonated) | 238.0225 |
| [M+Na]⁺ (Sodiated) | 260.0044 |
| [M-H]⁻ (Deprotonated) | 236.0068 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. For this compound, the fragmentation pathways are influenced by the stability of the aromatic rings and the nature of the substituent groups.
Common fragmentation pathways for related structures include:
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a highly characteristic fragmentation.
Loss of CO: Cleavage of a carbonyl group (28 Da) can occur from the ring structures.
Cleavage of the Inter-ring Bond: The bond connecting the pyridine and thiophene rings can break, leading to fragments corresponding to each individual ring system.
Loss of Small Molecules: Elimination of molecules like H₂O (18 Da) or HCN (27 Da) from the pyridine ring is also possible.
Analysis of these fragments allows for the piecewise reconstruction of the molecular structure, confirming the connectivity of the atoms.
Table 3: Plausible Mass Spectrometry Fragments and Neutral Losses Note: This table presents a hypothetical fragmentation pattern based on established principles for similar molecular structures.
| m/z (Fragment Ion) | Proposed Neutral Loss | Fragment Identity |
|---|---|---|
| 237 | - | Molecular Ion [M]⁺ |
| 193 | CO₂ (44 Da) | [M - CO₂]⁺ |
| 165 | CO (28 Da) | [M - CO₂ - CO]⁺ |
| 111 | C₅H₂O₂S | [Hydroxypyridine fragment]⁺ |
| 126 | C₅H₄NO | [Carboxythiophene fragment]⁺ |
Applications in Molecular Mass Fingerprinting (e.g., MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile organic molecules with minimal fragmentation. In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the gentle ionization of the analyte.
For a compound like this compound, MALDI-TOF MS can be used for:
Rapid Molecular Weight Confirmation: It provides a quick and accurate determination of the molecular ion, often as protonated [M+H]⁺ or sodiated [M+Na]⁺ species.
Purity Analysis: The technique can detect impurities and byproducts in a synthesized sample.
Molecular Mass Fingerprinting: In complex mixtures or biological samples, MALDI-TOF MS can serve as a fingerprinting tool to identify the presence of the target compound based on its unique mass-to-charge ratio.
The choice of matrix is crucial for successful analysis. For acidic, UV-absorbing molecules like the target compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly employed.
Investigation of Reaction Mechanisms and Catalytic Pathways Involving 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine
Mechanistic Elucidation of Synthetic Transformations
The synthesis of asymmetrically substituted bi-heterocyclic systems like 5-(2-carboxythiophene-4-yl)-3-hydroxypyridine involves complex multi-step procedures. The elucidation of the mechanisms governing these transformations is critical for optimizing reaction conditions and yields.
The formation of the 3-hydroxypyridine (B118123) and thiophene (B33073) rings in derivatives often relies on cyclization and condensation reactions. While specific studies on the target molecule are not prevalent, the synthesis can be understood by examining established pathways for its constituent parts.
The 3-hydroxypyridine scaffold can be synthesized via several routes, including hetero-Diels-Alder reactions. For instance, a general approach involves the [4+2] cycloaddition of 5-alkoxyoxazoles with various dienophiles, which provides a single-step access to polysubstituted 3-hydroxypyridines. rsc.org Another method involves the reaction of 5-aroyl-3-(benzyloxy)-2-aryl-4H-pyran-4-ones with ammonium (B1175870) acetate (B1210297), which proceeds through the attack of an ammonia (B1221849) molecule on the pyrone ring, leading to the formation of the corresponding pyridone. mdpi.com
The thiophene-2-carboxylic acid moiety is commonly formed through reactions such as the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. semanticscholar.org Alternatively, functionalization of a pre-formed thiophene ring is a common strategy. This can involve the alkylation of thiophene with carbon tetrachloride followed by alcoholysis to yield thiophenecarboxylates. researchgate.net Condensation reactions are also central to building thiophene derivatives, such as in the synthesis of chalcones from N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide and various aromatic aldehydes. researchgate.net
A plausible synthetic strategy for this compound would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a functionalized thiophene (e.g., a boronic acid or stannane (B1208499) derivative) and a functionalized pyridine (B92270) ring. The specific intermediates and reaction conditions would dictate the operative mechanism.
Understanding the intermediate species and transition states is fundamental to mechanistic analysis. In the synthesis of pyridine derivatives, for example through nitration, transient species such as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid have been identified. These intermediates suggest that the reaction can proceed through complex, multi-step pathways that may be intramolecular or occur within a solvent cage.
For nucleophilic aromatic substitution (SNAr) on thiophene rings, the reaction typically follows a stepwise pathway. The initial step is the addition of the nucleophile to the thiophene ring, forming a zwitterionic intermediate (a Meisenheimer complex). nih.gov The stability of this intermediate is crucial and is influenced by the substituents on the thiophene ring. The subsequent step involves the elimination of the leaving group, which can be catalyzed by other molecules in the reaction mixture. nih.gov Computational studies help in mapping the Gibbs free energy profiles of these reactions, identifying the transition states and determining the activation energy barriers for each step. nih.gov
| Reaction Type | Ring System | Key Intermediates | Mechanistic Feature |
| Nitration | Pyridine | N-nitropyridinium ion, Dihydropyridine sulfonic acids | Intramolecular rearrangement or solvent cage reaction |
| SNAr | Thiophene | Zwitterionic Meisenheimer complex nih.gov | Stepwise addition-elimination pathway nih.gov |
| Hetero-Diels-Alder | Pyridine Synthesis | Bicyclic intermediate | [4+2] cycloaddition followed by retro-Diels-Alder rsc.org |
Chemical Reactivity of the Carboxyl and Hydroxyl Functional Groups
The reactivity of this compound is largely dictated by its three key functional components: the pyridine ring, the hydroxyl group, and the carboxylic acid group.
The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a base, readily undergoing protonation. This protonation significantly influences the electronic properties and reactivity of the entire molecule. rsc.org Ab initio calculations have shown that when the pyridine nitrogen is protonated, pnicogen-bonded complexes are more stabilized compared to their neutral counterparts. rsc.org This stabilization is reflected in increased interaction energies and shortened binding distances. rsc.org The acid-base equilibria of related thiophene-2-carboxamidoximes have been studied, demonstrating that the basicity of such compounds can be determined via potentiometric titration in non-aqueous media. tubitak.gov.tr The pKa value of the pyridine nitrogen in the target molecule would determine the extent of its protonation at a given pH, thereby affecting its solubility, biological interactions, and chemical reactivity.
Both the pyridine and thiophene rings can participate in aromatic substitution reactions, though their reactivity differs significantly.
Electrophilic Aromatic Substitution (SEAr): Aromatic rings can undergo electrophilic substitution, where an electrophile replaces an atom (usually hydrogen) on the ring. libretexts.org Thiophene is generally more reactive towards electrophiles than benzene (B151609), and substitution typically occurs at the C2 position. pearson.com The pyridine ring, however, is less reactive than benzene towards SEAr due to the electron-withdrawing effect of the nitrogen atom. taylorfrancis.com Electrophilic attack on pyridine usually requires harsh conditions and substitution occurs primarily at the C3 position. For this compound, the hydroxyl group (an activating group) on the pyridine ring would direct electrophiles to the C2 or C6 positions, while the carboxyl group (a deactivating group) on the thiophene ring would disfavor electrophilic attack on that ring.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a key reaction for pyridines and thiophenes, particularly when electron-withdrawing groups are present or when the ring is part of a pyridinium (B92312) ion. rsc.orgnih.gov The SNAr reaction on thiophene derivatives proceeds through a stepwise addition-elimination mechanism. nih.gov For pyridinium ions, the positive charge on the nitrogen atom activates the ring towards nucleophilic attack, primarily at the C2 and C4 positions. nih.gov In the target molecule, the presence of the carboxyl group on the thiophene ring and the potential for protonation of the pyridine nitrogen could facilitate SNAr reactions under appropriate conditions.
| Ring System | Reaction Type | Reactivity Compared to Benzene | Preferred Position of Substitution | Influencing Factors |
| Pyridine | SEAr | Less Reactive taylorfrancis.com | C3 (unsubstituted) taylorfrancis.com | Electron-withdrawing nitrogen atom. |
| Thiophene | SEAr | More Reactive pearson.com | C2 pearson.com | Sulfur atom can stabilize the cationic intermediate. |
| Pyridine (as Pyridinium) | SNAr | More Reactive nih.gov | C2, C4 nih.gov | Positive charge on nitrogen activates the ring. |
| Thiophene | SNAr | Variable | Depends on leaving group and activating groups nih.gov | Requires electron-withdrawing groups for activation. |
Degradation Pathways and Environmental Fate (Microbial, Photolytic)
The environmental persistence of heterocyclic compounds is a growing concern. Understanding their degradation pathways is essential for assessing their environmental impact.
Microbial Degradation: Microorganisms have evolved diverse catabolic pathways to degrade pyridine and its derivatives. nih.govresearchgate.net A common initial step in the degradation of hydroxypyridines is further hydroxylation. For example, the degradation of 3-hydroxypyridine by Ochrobactrum sp. strain DW-1 involves α-hydroxylation to produce 2,5-dihydroxypyridine (B106003), which is then cleaved by a dioxygenase. researchgate.net Similarly, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. is initiated by a flavin-dependent monooxygenase that yields 3,4-dihydroxypyridine, followed by ring opening. nih.gov The bacterial strain Ralstonia/Burkholderia sp. DSM 6920 has been shown to regioselectively hydroxylate various pyridine carboxylic acids. nih.gov
Thiophene-containing compounds can also be subject to microbial and oxidative degradation. The oxidative degradation of thienopyridine drugs often involves oxidation and halogenation of the thiophene moiety. nih.gov The complete microbial degradation pathway for pyridine in Arthrobacter sp. strain 68b involves a four-step enzymatic process that ends with the formation of succinic acid, initiated by a monooxygenase that performs an oxidative cleavage of the pyridine ring. nih.gov Given these precedents, the microbial degradation of this compound would likely be initiated by hydroxylation of one or both rings, followed by ring cleavage and subsequent metabolism of the aliphatic intermediates.
Photolytic and Other Abiotic Degradation: While specific photolytic degradation studies on this molecule are lacking, related compounds are known to degrade through other abiotic processes. For instance, the radiolytic degradation of thiophene in aqueous solution has been studied, showing that hydroxyl radicals, hydrated electrons, and hydrogen radicals are all involved in its breakdown. researchgate.net This process leads to intermediates such as thiophene 1-oxide and thiophen-2-ol (B101167) before eventual mineralization. researchgate.net The environmental half-lives of many pharmaceutical compounds, which can contain similar heterocyclic structures, have been measured in estuarine and coastal waters, with some proving to be highly refractory while others are labile. nih.gov The environmental fate of this compound would depend on a combination of microbial and abiotic factors, including its susceptibility to oxidation and photolysis.
Microbial Degradation Pathways of Substituted Pyridines and Thiophenes
The microbial breakdown of this compound is not yet documented in scientific literature. However, the degradation pathways for its constituent pyridine and thiophene moieties have been studied, providing a predictive framework for its metabolism.
Substituted Pyridines: A diverse range of bacteria, including species of Arthrobacter, Bacillus, Nocardia, and Pseudomonas, have been identified to degrade pyridine and its derivatives. acs.org The degradation of the pyridine ring is significantly influenced by the nature and position of its substituents. Notably, hydroxypyridines and pyridinecarboxylic acids are generally more amenable to microbial degradation than the parent pyridine molecule. bohrium.com The presence of a hydroxyl group, as in the 3-hydroxypyridine component of the target molecule, often serves as an initial site for oxidative attack by microbial enzymes. The degradation pathways for pyridines frequently involve hydroxylated intermediates, with the initial hydroxylation step sometimes incorporating oxygen derived from water. bohrium.com
Substituted Thiophenes: The microbial degradation of thiophene and its derivatives can be more challenging for microorganisms. Thiophene itself is often recalcitrant to degradation when it is the sole carbon source. rsc.org However, it can be degraded through cometabolism, where the microbes utilize another primary substrate, such as benzene, for growth. acs.org Certain bacterial strains, like Rhodococcus, have been shown to be capable of utilizing thiophene-2-carboxylic acid as a sole source of carbon and energy, degrading it completely to sulfate (B86663) and biomass. acs.org A bacterium from the genus Vibrio has also been isolated that can grow on thiophene-2-carboxylate, releasing the sulfur atom as sulfate. researchgate.net Anaerobic degradation of thiophenic compounds by mixed microbial communities from oil fields has also been reported, resulting in the formation of sulfide. rsc.org
The degradation of this compound would likely involve a consortium of microorganisms capable of metabolizing both aromatic rings, potentially in a stepwise manner.
| Microbial Genus | Substrate(s) | Key Findings |
| Arthrobacter | Pyridine, 2-hydroxypyridine | Capable of complete degradation of the pyridine ring. bohrium.comresearchgate.net |
| Bacillus | Pyridine | Can utilize pyridine as a source of carbon and nitrogen. rsc.org |
| Rhodococcus | Thiophene-2-carboxylic acid | Complete degradation to sulfate and biomass. acs.org |
| Vibrio | Thiophene-2-carboxylate | Utilizes as a sole carbon, sulfur, and nitrogen source. researchgate.net |
Enzymatic Transformation of Heterocyclic Systems
The microbial degradation of heterocyclic compounds is mediated by specific enzymes that catalyze the initial and subsequent steps of the catabolic pathways.
Pyridine Ring Transformation: The enzymatic transformation of the pyridine ring often commences with hydroxylation. In some bacteria, this is achieved by monooxygenases. For instance, in Arthrobacter sp., a two-component flavin-dependent monooxygenase is responsible for the initial oxidative cleavage of the pyridine ring without a preliminary hydroxylation step. rsc.orgacs.org This enzyme system directly opens the aromatic ring, leading to intermediates that can enter central metabolic pathways. rsc.org In other organisms, multicomponent molybdenum-containing monooxygenases catalyze the ortho-hydroxylation of pyridine derivatives. acs.org For hydroxypyridines, dioxygenases can be involved in ring cleavage. For example, 2,5-dihydroxypyridine dioxygenase, a non-heme iron oxygenase, catalyzes the oxidative cleavage of the pyridine ring. libretexts.org
Thiophene Ring Transformation: The enzymatic attack on the thiophene ring can proceed via several mechanisms, primarily catalyzed by monooxygenases and dioxygenases. bohrium.com These enzymes can lead to sulfoxidation, cis-dihydroxylation, or epoxidation of the thiophene ring. bohrium.com The formation of thiophene-S-oxides is a common metabolic pathway, often mediated by cytochrome P450 monooxygenases. researchgate.net These S-oxides are typically unstable and can undergo further reactions. Dioxygenases can catalyze the cis-dihydroxylation of the thiophene ring, forming more stable dihydrodiol metabolites. bohrium.com The presence of a carboxyl group on the thiophene ring, as in thiophene-2-carboxylic acid, can direct the enzymatic degradation, as seen in Rhodococcus strains. acs.org
| Enzyme Class | Action on Heterocycle | Example Organism/System |
| Flavin-dependent Monooxygenase | Oxidative cleavage of pyridine ring | Arthrobacter sp. |
| Molybdenum-containing Monooxygenase | Ortho-hydroxylation of pyridine derivatives | Alcaligenes faecalis |
| Dioxygenase | Oxidative ring cleavage of dihydroxypyridines | Pseudomonas putida |
| Cytochrome P450 Monooxygenase | Sulfoxidation of thiophene ring | Rat liver microsomes |
| Dioxygenase | cis-dihydroxylation of thiophene ring | Pseudomonas putida |
Coordination Chemistry Mechanisms
The presence of carboxyl and hydroxyl functional groups on the thiophene and pyridine rings, respectively, of this compound makes it a potent chelating agent for metal ions.
Mechanisms of Metal Chelation by the Carboxyl and Hydroxyl Groups
The carboxyl and hydroxyl groups are excellent donor groups for metal coordination. The carboxylate group can coordinate to a metal ion in a monodentate, bidentate, or bridging fashion. The 3-hydroxypyridine moiety can exist in tautomeric equilibrium with its pyridone form, and both forms can participate in metal coordination. researchgate.net
The chelation of a metal ion by this compound would likely involve the formation of a stable chelate ring. The carboxylate group of the thiophene moiety and the hydroxyl group of the pyridine moiety can act in concert to bind a single metal ion. The nitrogen atom of the pyridine ring can also participate in coordination, leading to a tridentate binding mode. The specific coordination will depend on the metal ion, its preferred coordination geometry, and the pH of the solution, which affects the protonation state of the ligand.
Hydroxypyridinones are well-known for their strong chelation of hard metal ions like Fe(III). acs.org The coordination typically involves the deprotonated hydroxyl group and the adjacent carbonyl oxygen of the pyridone tautomer. In the case of 3-hydroxypyridine, coordination can occur through the hydroxyl oxygen and the pyridine nitrogen.
Thiophene-2-carboxylate has been shown to act as a monodentate ligand, coordinating to metal ions through one of the carboxylate oxygens. bohrium.com In the context of the entire molecule, cooperative binding involving both the thiophene-carboxylate and the hydroxypyridine moieties would lead to enhanced stability of the metal complex.
Ligand Exchange and Complex Formation Kinetics
The formation of a metal complex with this compound is a dynamic process that involves the substitution of solvent molecules from the metal's coordination sphere by the ligand's donor atoms. The kinetics of this process are influenced by several factors, including the nature of the metal ion, the incoming ligand, and the solvent.
Ligand substitution reactions can proceed through associative, dissociative, or interchange mechanisms. libretexts.org For many divalent first-row transition metals in aqueous solution, the rate-determining step is often the release of a water molecule from the inner coordination sphere of the metal ion (a dissociative mechanism).
The kinetics of complex formation with carboxylate-containing ligands can be quite rapid. bohrium.com The initial step is the formation of an outer-sphere complex, where the ligand is in the vicinity of the hydrated metal ion, followed by the rate-limiting loss of a water molecule and the coordination of the carboxylate group. The subsequent coordination of the hydroxyl and pyridine nitrogen donors would proceed in a stepwise fashion to form the final chelated complex.
The rates of ligand exchange on metal centers can be quantified using techniques such as stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) line broadening. acs.orguni-regensburg.de For pyridine-based ligands, exchange rates can vary significantly depending on the metal ion and the steric and electronic properties of the ligand. acs.org For instance, the exchange of pyridine ligands on some Fe(III) complexes is very fast, following a dissociative mechanism. acs.org
| Kinetic Parameter | Description | Influencing Factors |
| Formation Rate Constant (kf) | The rate at which the metal-ligand complex is formed. | Metal ion, ligand structure, solvent, temperature, pH. |
| Dissociation Rate Constant (kd) | The rate at which the ligand dissociates from the metal complex. | Strength of the metal-ligand bonds, steric strain. |
| Ligand Exchange Rate | The speed at which a coordinated ligand is replaced by another ligand. | Mechanism of substitution (associative vs. dissociative), nature of the metal and ligands. |
| Activation Parameters (ΔH‡, ΔS‡) | Enthalpy and entropy of activation for the ligand exchange process, which provide mechanistic insights. | Reaction pathway and transition state geometry. |
Non Clinical Biological Activity and Mechanistic Studies of 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine and Its Analogs
In Vitro Antimicrobial Efficacy Assessments
The antimicrobial potential of thieno[2,3-b]pyridine (B153569) derivatives and related heterocyclic compounds has been a significant area of investigation. Studies have explored their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity against Specific Bacterial Strains (e.g., Bacillus cereus, Staphylococcus aureus)
Thiophene-based compounds have demonstrated notable antibacterial activity. nih.gov For instance, certain novel 5-oxopyrrolidine derivatives incorporating a thiophene (B33073) moiety have been screened against various multidrug-resistant pathogens. One such derivative, compound 21, which features a nitro-substituted thiophene ring, exhibited promising activity against the Staphylococcus aureus TCH 1516 (USA 300) strain with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, indicating a specific action against Gram-positive bacteria. nih.gov In contrast, these compounds showed no significant activity against the tested Gram-negative pathogens, with MIC values greater than 64 µg/mL. nih.gov
Further studies on other natural and synthetic compounds have also highlighted their efficacy against Bacillus cereus and Staphylococcus aureus. nih.govmdpi.comnih.gov For example, two novel cassane diterpenoids, pulchins A and B, isolated from Caesalpinia pulcherrima, showed significant antibacterial activity against B. cereus and S. aureus, with pulchin A having MIC values of 3.13 and 6.25 μM, respectively. mdpi.com Similarly, a Rhein-based derivative, RH17, demonstrated potent activity against S. aureus ATCC 29213 with an MIC of 8 μg/mL. mdpi.com The antibacterial mechanism of some of these compounds is thought to involve damage to the cell membrane. mdpi.com
The carboxamide group, often found in analogs, is a crucial scaffold for antibacterial properties. mdpi.com Ruthenium polypyridyl complexes functionalized with thiophene have also shown meaningful activity against Staphylococcus aureus. rsc.org
Table 1: Antibacterial Activity of Selected Thiophene Analogs
| Compound/Analog | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 5-Oxopyrrolidine derivative 21 | Staphylococcus aureus TCH 1516 (USA 300) | 2 µg/mL nih.gov |
| Pulchin A | Bacillus cereus | 3.13 μM mdpi.com |
| Pulchin A | Staphylococcus aureus | 6.25 μM mdpi.com |
| Rhein Derivative (RH17) | Staphylococcus aureus ATCC 29213 | 8 µg/mL mdpi.com |
Antifungal Activity against Specific Fungal Pathogens (e.g., Candida albicans)
The antifungal properties of heterocyclic compounds, including those with thiophene and pyridine (B92270) cores, have been evaluated against pathogenic fungi like Candida albicans. This yeast is a common cause of candidiasis, and resistance to existing antifungal drugs is a growing concern. nih.govmdpi.com
Studies on 5-arylfuran-2-carboxamide derivatives, which can be considered structural analogs, have shown their potential against various Candida species. One compound, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, was particularly active against C. albicans, C. glabrata, and C. parapsilosis strains, with MIC values ranging from 0.062 to 1.000 mg/mL. mdpi.com The mechanism of action for some of these analogs is believed to involve disruption of the fungal cell membrane integrity. mdpi.com
Furthermore, research into other novel compounds has shown promising results. For example, a series of S-alkyl benzimidazole-thienopyrimidines demonstrated antimicrobial properties against both bacteria and the Candida albicans fungal strain. mdpi.com The repurposing of existing drugs has also been explored, with 5-fluorouridine (B13573) (5-FUrd) showing significant in vitro antifungal activity against a range of Candida species, including C. albicans, with MIC values as low as 0.4 μg/mL for susceptible strains. mdpi.comnih.gov
Table 2: Antifungal Activity of Selected Analogs against Candida albicans
| Compound/Analog | Strain | Activity (MIC) |
|---|---|---|
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. albicans (various strains) | 0.062 - 1.000 mg/mL mdpi.com |
| S-alkyl benzimidazole-thienopyrimidines | C. albicans | Noted antimicrobial properties mdpi.com |
Enzyme Inhibition Studies in Cell-Free Systems
The pyridine and thiophene heterocyclic systems are core structures in many compounds designed as enzyme inhibitors. nih.govmdpi.commdpi.com Their ability to interact with the active sites of various enzymes makes them attractive scaffolds in drug discovery.
Investigation of Protein Kinase Inhibition (drawing insights from related heterocyclic inhibitors)
Heterocyclic compounds, particularly those containing pyridine and thiophene rings, are well-established as inhibitors of protein kinases. nih.gov Protein kinases are crucial regulators of cellular processes, and their deregulation is implicated in diseases like cancer. drugbank.com
Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of several tyrosine kinases. For example, they have been investigated as inhibitors of the recepteur d'origine nantais (RON) splice variants and c-Src non-receptor tyrosine kinase. drugbank.comnih.gov The thienopyridine scaffold serves as a template for designing ligands that can interact with the ATP hydrophobic pocket of these enzymes. drugbank.com Similarly, thienyl-based compounds have been developed as multi-kinase inhibitors, with preferential activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov
Other heterocyclic systems like thiazoles have also shown significant kinase inhibitory properties, targeting both serine/threonine and tyrosine kinases. rsc.org The planar structure and potential for various substitutions on these heterocyclic rings allow for the fine-tuning of their inhibitory activity and selectivity. mdpi.com Natural products containing heterocyclic moieties, such as staurosporine, are also known for their potent, albeit often non-specific, protein kinase inhibition. mdpi.com
Characterization of Inhibitory Potency and Selectivity
A critical aspect of developing kinase inhibitors is achieving high potency and selectivity to minimize off-target effects. nih.gov The design of selective, ATP-competitive kinase inhibitors has been successfully achieved by combining computational chemistry, structure-based design, and combinatorial chemistry. researchgate.net
For thieno[2,3-b]pyridine derivatives, structure-activity relationship (SAR) studies have shed light on the role of different substituents on the heterocyclic ring in determining inhibitory potency and selectivity. drugbank.com For example, in a series of thieno[2,3-b]pyridines developed as RON kinase inhibitors, modifications at the C2 and C6 positions of the pyridine ring significantly influenced both anti-RON kinase activity and antiproliferative effects in cancer cell lines. nih.gov One compound from this series, 15f, exhibited excellent kinase selectivity, with greater than 80% inhibition of only 13 out of 60 tested kinases. nih.gov
Profiling inhibitors against large panels of kinases is a standard method to assess their selectivity. nih.gov Such studies have revealed that many widely used kinase inhibitors are not as specific as initially thought, emphasizing the need for careful characterization. nih.gov The ultimate goal is to design compounds that induce a selective perturbation of cell regulation by targeting specific kinases. researchgate.net
Cell-Based Assays for Cellular Response
Cell-based assays are indispensable tools for understanding the biological effects of a compound within a cellular context. bioivt.com They provide crucial information on a compound's mechanism of action, cytotoxicity, and its effects on various cellular processes like proliferation, apoptosis, and migration. bioivt.commurigenics.comnih.gov
A variety of assays can be employed to evaluate the cellular response to potential therapeutic agents. Cellular proliferation assays, such as the MTT assay, measure the rate of cell growth and are widely used to assess the cytotoxic or cytostatic effects of a compound. bioivt.comnih.gov Apoptosis or cell death assays, like Annexin V staining, can determine if a compound induces programmed cell death, a desirable trait for anticancer agents. murigenics.com
For compounds targeting specific pathways, such as kinase inhibitors, cell-based assays can confirm on-target effects. For example, Western blotting can be used to measure the phosphorylation status of a kinase's downstream targets, providing evidence of target engagement in cells. nih.gov Other relevant assays include cell cycle analysis by flow cytometry to see if a compound causes arrest at a particular phase of the cell cycle, and cell migration and invasion assays, which are important for evaluating potential anti-metastatic agents. murigenics.com Gene reporter assays can also provide sensitive and rapid readouts on the activation or inhibition of specific signaling pathways. bioivt.com The combination of different cell-based assays provides a more complete and accurate picture of a compound's cellular activity. nih.govresearchgate.net
Table 4: Common Cell-Based Assays for Evaluating Cellular Response
| Assay Type | Purpose | Example Method |
|---|---|---|
| Cell Proliferation/Viability | To measure the effect on cell growth and survival. | MTT Assay, Cell Titer Blue Assay bioivt.comnih.gov |
| Apoptosis/Cell Death | To determine if the compound induces programmed cell death. | Annexin V/Propidium Iodide Staining, BFC Flow Cytometry murigenics.comnih.gov |
| Target Engagement | To confirm the compound interacts with its intended molecular target in a cellular environment. | Western Blot for phosphorylation status nih.gov |
| Cell Cycle Analysis | To investigate effects on cell cycle progression. | DNA content analysis by Flow Cytometry murigenics.com |
| Cell Migration/Invasion | To assess the impact on cell motility. | Transwell (Boyden chamber) Assays murigenics.com |
Evaluation of Antiproliferative Activity in Select Cancer Cell Lines (as observed with quinolone analogs)
Quinolone analogs have demonstrated notable antiproliferative effects across a variety of cancer cell lines. The chemical structure of fluoroquinolones, which includes a modified quinoline (B57606) ring, is crucial for their anticancer action, primarily through the inhibition of topoisomerase II, an enzyme vital for DNA replication. mdpi.com Minor structural changes to the fluoroquinolone scaffold can significantly impact its biological activity. mdpi.com
Studies on lipophilic fluoroquinolone-based compounds have shown significant cytotoxic activities. For instance, certain reduced fluoroquinolone analogs exhibited exceptionally potent antiproliferation in colorectal cancer cells, with IC50 values in the micromolar to nanomolar range against cell lines such as HCT116, HT29, PANC1, and SW620. waocp.org In breast cancer cell lines like T47D, some analogs showed pronounced antiproliferative IC50 values in the nanomolar range. waocp.org
Other research into novel 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives has also indicated significant bioactivity, attributable to the presence of amide, hydroxyl, and aromatic functional groups. researchgate.net Similarly, hybrid molecules incorporating aminothiazoles and coumarins have been designed and synthesized, showing potent anti-tumor activities. researchgate.net For example, certain hybrid compounds displayed significant anticancer activity against HT-29 and HCT116 cancer cell lines. researchgate.net
The antiproliferative activity of various quinolone and related heterocyclic analogs against several human cancer cell lines is summarized below.
Table 1: Antiproliferative Activity of Quinolone Analogs in Select Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinolone Analog 6 | HCT116 | 14.6 | researchgate.net |
| Quinolone Analog 6 | MCF-7 | 5.3 | researchgate.net |
| Quinolone Analog 6 | K562 | 12.8 | researchgate.net |
| Quinolone Analog 9 | HCT116 & MCF-7 | 3.5 & 19.0 | researchgate.net |
| Quinolone Analog 10 | K562 | 12.6 | researchgate.net |
| Quinolone Analog 11 | HCT116 | 10.3 | researchgate.net |
| Ciprofloxacin Derivative 99 | PC3 (Prostate) | 2.02 | mdpi.com |
| Reduced FQ 4b | HCT116 | 0.84 | waocp.org |
| Reduced FQ 4b | HT29 | 1.6 | waocp.org |
| Reduced FQ 4b | PANC1 | 5.7 | waocp.org |
| Reduced FQ 4b | SW620 | 9.2 | waocp.org |
| NitroFQ 3b | MCF7 (Breast) | 6 | waocp.org |
| FQ 4d | T47D (Breast) | 0.009 | waocp.org |
Studies on Inhibition of Bacterial Virulence Mechanisms (e.g., pili assembly in Escherichia coli)
The development of resistance to conventional antibiotics has spurred research into alternative therapeutic strategies, including the inhibition of bacterial virulence mechanisms. furman.edund.edu Rather than killing the bacteria, these approaches aim to disarm them, reducing their pathogenicity and allowing the host's immune system to clear the infection. nd.edu
One key virulence factor in uropathogenic Escherichia coli (UPEC) is the formation of pili, or fimbriae, which are adhesive fibers on the bacterial surface essential for attachment to host cells. researchgate.net The assembly of these pili is a potential target for novel anti-virulence drugs. Small synthetic compounds, sometimes referred to as pilicides, have been designed to inhibit the synthesis of pili. researchgate.net
Thiophene-based compounds have shown potential in this area. For instance, 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid was identified as a small molecule inhibitor of K1 capsule formation in E. coli, another crucial virulence factor. nih.gov Furthermore, a library of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogs has been synthesized and evaluated for antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. nih.gov These studies suggest that the thiophene-pyridine scaffold could be a promising starting point for developing inhibitors of various bacterial virulence mechanisms, including pili assembly. The inhibition of such virulence factors represents a promising strategy to combat increasingly antibiotic-resistant pathogens. furman.edu
Computational Approaches to Ligand-Target Interactions
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely employed in drug design to predict the binding mode of a ligand to its target protein, providing insights into the molecular interactions that stabilize the complex. mdpi.com
For thiophene and pyridine derivatives, molecular docking studies have been instrumental in understanding their potential as therapeutic agents. For example, in the study of novel thiazolyl pyridines linked with a thiophene moiety, docking was used to investigate their binding mode towards the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a key target in cancer therapy. mdpi.com The results were compared with known inhibitors like erlotinib (B232) to assess their potential efficacy. mdpi.com
Similarly, docking simulations of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives were performed to evaluate their antithrombotic activity. d-nb.info These studies revealed that the presence of a thiourea (B124793) fragment increased the affinity for the target protein. d-nb.info In another study, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were subjected to in silico molecular docking screenings against GlcN-6-P synthase, which revealed moderate to good binding energies. nih.gov These computational predictions are crucial for understanding structure-activity relationships and for the rational design of more potent inhibitors.
Molecular Dynamics Simulations for Conformational Analysis in Binding Pockets
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the complex and the conformational changes that may occur upon ligand binding. nih.gov This technique is a powerful tool for understanding the intricacies of ligand-target interactions at an atomic level. nih.gov
MD simulations are used to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes. nih.gov For example, MD simulations can be used to analyze parameters like the root mean square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. nih.gov
In the context of designing novel inhibitors, MD simulations have been applied to various heterocyclic compounds. For a series of thieno[3,2-b]pyrrole-5-carboxamides as LSD1 inhibitors, MD simulations were used to explore the binding modes of newly designed molecules, revealing that certain residues play a crucial role in stabilizing the inhibitors. preprints.org Similarly, for arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands, MD was used to predict the stability of the receptor-ligand complexes. nih.gov These simulations can reveal multiple stable binding modes and the free energy differences between them, providing a more comprehensive understanding of the ligand's conformational behavior within the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govrutgers.edu By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed analogs and guide the optimization of lead compounds. pharmacophorejournal.comnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules. preprints.org These models can provide contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, offering direct guidance for structural modifications. preprints.orgnih.gov
QSAR studies have been successfully applied to various series of heterocyclic compounds to design more potent analogs. For instance, 3D-QSAR models were developed for a series of thieno[3,2-b]pyrrole-5-carboxamides as LSD1 inhibitors, which showed good predictive capabilities. preprints.org In another study, a QSAR model for pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors was developed to guide the design of new molecules. nih.gov These models, often used in conjunction with molecular docking and dynamics simulations, form a powerful computational workflow for modern drug discovery, enabling the rational design and prioritization of new chemical entities with improved therapeutic potential. nih.govnih.govnih.gov
Synthetic Exploration of Derivatives and Analogs of 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine
Systematic Structural Modifications of the Pyridine (B92270) Ring
The 3-hydroxypyridine (B118123) ring is a versatile platform for structural modification. Its electronic properties and the presence of the hydroxyl group allow for a variety of chemical transformations aimed at modulating the molecule's physicochemical and pharmacological profile.
Varying Substitution Patterns and Bioisosteric Replacements
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to create new molecules with similar biological properties but potentially improved characteristics such as potency, selectivity, or metabolic stability. researchgate.net For the 3-hydroxypyridine core, several bioisosteric replacements can be envisioned.
Ring equivalent bioisosteres are a common approach, where one heterocyclic or aromatic ring is exchanged for another. researchgate.net For instance, the pyridine ring could be replaced with other aromatic systems like benzene (B151609), furan, or even another thiophene (B33073) ring to probe the importance of the nitrogen atom for biological activity. researchgate.net A particularly relevant strategy involves the replacement of the pyridine nitrogen with a "C-CN" unit, converting the pyridine into a benzonitrile. researchgate.net This is especially useful as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net
Another approach is the use of saturated, non-aromatic bioisosteres to improve properties like solubility and metabolic stability. Saturated scaffolds such as 3-azabicyclo[3.1.1]heptane have been successfully used as pyridine mimetics, offering a similar three-dimensional arrangement of substituents while drastically altering the electronic nature of the core. chemrxiv.org
Table 1: Potential Bioisosteric Replacements for the Pyridine Ring
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Pyridine | Phenyl | Removes hydrogen bond acceptor, increases lipophilicity. |
| Pyridine | Thiophene / Furan | Alters electronics and hydrogen bonding capacity. researchgate.net |
| Pyridine | Benzonitrile | Mimics hydrogen bond accepting ability of nitrogen. researchgate.net |
| Pyridine | Pyridine-N-oxide | Modulates basicity and electronic properties. rsc.orgnih.gov |
| Pyridine | 2-Difluoromethylpyridine | Acts as a bioisostere for pyridine-N-oxide, enhancing activity. rsc.orgnih.gov |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated mimetic; can improve solubility and metabolic stability. chemrxiv.org |
Introduction of Additional Functional Groups on the Pyridine Moiety
The introduction of new functional groups onto the pyridine ring can significantly impact a compound's properties. The reactivity of the pyridine ring allows for regioselective functionalization. The positions ortho and para (C2, C6, C4) to the nitrogen are electron-deficient and susceptible to nucleophilic attack, while the meta positions (C3, C5) are less reactive.
Direct C-H functionalization is a modern and efficient strategy for modifying pyridine rings. researchgate.netnih.govresearchgate.net For the 3-hydroxypyridine core, the remaining open positions (C2, C6) are primary targets. For example, C3-hydroxylation of pyridines can be achieved through photochemical rearrangement of pyridine N-oxides, demonstrating a method for introducing additional oxygen-containing functionalities. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new carbon-carbon bonds, allowing for the introduction of aryl, alkyl, or other groups at specific positions, typically after prior halogenation of the ring. nih.govnih.govrsc.org
Late-stage functionalization techniques are particularly valuable, enabling the diversification of complex molecules. researchgate.net One such method involves the fluorination of the pyridine ring at the position alpha to the nitrogen, followed by nucleophilic aromatic substitution (SNAr) of the fluoride. This two-step sequence allows for the installation of a wide array of nitrogen, oxygen, sulfur, or carbon-based substituents under mild conditions. nih.gov
Variations and Derivatizations of the Thiophene Ring System
The thiophene ring, with its carboxyl group and available ring positions, offers a second major hub for synthetic modification. These changes can influence the molecule's interaction with biological targets and its pharmacokinetic profile.
Modification of the Carboxyl Group to Other Functionalities
The carboxylic acid at the C2 position of the thiophene ring is a prime site for derivatization. Standard organic transformations can convert this group into a variety of other functionalities to explore different interactions, such as hydrogen bonding or salt bridge formation.
Common derivatives include esters, amides, and thioamides. The synthesis of amides from thiophene-2-carboxylic acid is a straightforward process, typically involving activation of the carboxylic acid (e.g., conversion to an acid chloride) followed by reaction with a desired amine. google.com This approach allows for the introduction of a wide range of substituents. Furthermore, more complex derivatives like thioureas have been synthesized from 2-thiophenecarboxylic acid, showcasing the versatility of this functional handle. farmaciajournal.comsemanticscholar.org
Table 2: Potential Derivatizations of the Thiophene Carboxyl Group
| Derivative Type | Synthetic Precursor | General Method |
|---|---|---|
| Methyl/Ethyl Ester | Thiophene-2-carboxylic acid | Fischer esterification (acid catalyst, alcohol) |
| Primary Amide | Thiophene-2-carbonyl chloride | Reaction with ammonia (B1221849) |
| Secondary/Tertiary Amide | Thiophene-2-carbonyl chloride | Reaction with primary/secondary amine google.com |
| Hydrazide | Thiophene-2-carboxylic acid ester | Reaction with hydrazine (B178648) |
| Thioamide | Amide derivative | Reaction with Lawesson's reagent |
| Thiourea (B124793) | 2-Thiophenecarbonyl isothiocyanate | Reaction with an amine farmaciajournal.comsemanticscholar.org |
Substitution at Different Positions of the Thiophene Ring
The thiophene ring itself can be functionalized at its open carbon positions (C3 and C5). Thiophenes readily undergo electrophilic aromatic substitution, and the regioselectivity is directed by the existing substituents. The carboxyl group at C2 is deactivating, directing incoming electrophiles primarily to the C5 position.
Lithiation provides an alternative route to functionalization. Treatment of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) results in double deprotonation to form a dianion, with lithiation occurring regioselectively at the C5 position. This lithiated intermediate can then be reacted with various electrophiles to install a wide range of substituents at this position. wikipedia.org
Halogenation of the thiophene ring is also a common strategy for creating building blocks for further modification, such as cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org For example, bromination can be controlled to introduce bromine atoms at specific positions, which can then be used in Suzuki or other palladium-catalyzed reactions to append new aryl or alkyl groups. beilstein-journals.org
Design and Synthesis of Conformationally Constrained Analogs
The parent compound, 5-(2-carboxythiophene-4-yl)-3-hydroxypyridine, is a biaryl system with a degree of rotational freedom around the single bond connecting the pyridine and thiophene rings. In drug design, reducing this conformational flexibility by creating rigid or constrained analogs can lock the molecule into a specific, potentially more biologically active, conformation. drugdesign.orgscribd.com This can lead to increased potency and selectivity.
One strategy to achieve conformational restriction is to introduce a covalent bridge between the two rings, forming a new tricyclic system. For example, an intramolecular cyclization could be designed to form a five or six-membered ring connecting the C5 position of the thiophene with the C6 position of the pyridine, or by linking the carboxyl group to the pyridine ring. The synthesis of such systems would likely involve a multi-step sequence, culminating in a key ring-forming reaction.
Another approach is to introduce bulky substituents at the positions ortho to the inter-ring bond (e.g., at C3 of the thiophene and C6 of the pyridine). The steric hindrance between these groups would restrict rotation around the biaryl axis, favoring a twisted conformation. nih.gov The synthesis of these atropisomeric compounds can be achieved through stereoselective cross-coupling reactions. researchgate.netnih.govresearchgate.net The conformational preferences of the resulting analogs can be studied to understand how the spatial arrangement of the two heterocyclic rings influences biological activity. nih.gov
Creation of Hybrid Molecules Incorporating Complementary Heterocyclic Scaffolds
The molecular architecture of this compound offers two primary reactive sites for synthetic modification: the carboxylic acid on the thiophene ring and the hydroxyl group on the pyridine ring. These functional groups serve as versatile handles for covalently linking complementary heterocyclic scaffolds, enabling the creation of novel hybrid molecules. The strategy of molecular hybridization, which combines two or more pharmacophoric units, is a widely employed approach in medicinal chemistry to develop new chemical entities with potentially enhanced or synergistic biological activities. This section explores the synthetic methodologies for incorporating various heterocyclic systems onto the core scaffold.
Amide Bond Formation via the Thiophene Carboxylic Acid
The most direct approach for creating hybrid molecules from the parent compound is through the formation of an amide bond. The carboxylic acid of the thiophene moiety can be readily coupled with a variety of amino-substituted heterocycles. This reaction typically proceeds via the activation of the carboxylic acid to form a more reactive intermediate, such as an acyl chloride or an active ester, which then reacts with the amine of the complementary heterocycle.
A common method involves treating the thiophene carboxylic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride. mdpi.com This highly reactive intermediate is then introduced to a solution containing the amino-heterocycle and a base (e.g., pyridine or triethylamine) to yield the desired amide-linked hybrid molecule. mdpi.com Alternatively, peptide coupling reagents can be employed for a milder and often more efficient reaction.
The versatility of this approach allows for the incorporation of a wide array of heterocyclic systems, including but not limited to pyrazoles, thiazoles, and oxadiazoles. mdpi.comnih.gov Research into thiophene-2-carboxamide derivatives has shown that these compounds can be synthesized through various catalytic approaches, demonstrating the robustness of this synthetic route. nih.gov
Table 7.4.1: Examples of Amide-Linked Heterocyclic Hybrids This table presents hypothetical examples based on established synthetic routes for thiophene carboxamides.
| Complementary Heterocycle | Reactant | Resulting Hybrid Scaffold |
|---|---|---|
| Pyrazole | 3-Amino-5-methyl-1H-pyrazole | 5-(2-((5-methyl-1H-pyrazol-3-yl)carbamoyl)thiophen-4-yl)-3-hydroxypyridine |
| Thiazole | 2-Aminothiazole | 3-Hydroxy-5-(2-(thiazol-2-ylcarbamoyl)thiophen-4-yl)pyridine |
| Pyridine | 2-Aminopyridine | 3-Hydroxy-5-(2-(pyridin-2-ylcarbamoyl)thiophen-4-yl)pyridine |
| Pyrimidine | 2-Aminopyrimidine | 3-Hydroxy-5-(2-(pyrimidin-2-ylcarbamoyl)thiophen-4-yl)pyridine |
Ether Linkage Formation via the Pyridine Hydroxyl Group
The hydroxyl group on the pyridine ring provides another strategic point for modification, primarily through the formation of ether linkages. The Williamson ether synthesis is a classical and reliable method for this transformation. youtube.com The process involves the deprotonation of the 3-hydroxy group using a suitable base, such as sodium hydride (NaH), to form a nucleophilic pyridinoxide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a halo-functionalized heterocycle (e.g., a chloro-, bromo-, or iodo-substituted heterocycle).
The scope of this reaction is broad, allowing for the introduction of various heterocyclic rings, provided a suitable halo-substituted precursor is available. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer an alternative for forming aryl ethers, particularly with less reactive halo-heterocycles. organic-chemistry.org
Table 7.4.2: Examples of Ether-Linked Heterocyclic Hybrids This table presents hypothetical examples based on the Williamson ether synthesis.
| Complementary Heterocycle | Reactant | Resulting Hybrid Scaffold |
|---|---|---|
| Quinoline (B57606) | 2-Chloroquinoline | 4-(3-(Quinolin-2-yloxy)pyridin-5-yl)thiophene-2-carboxylic acid |
| Benzothiazole | 2-Chlorobenzothiazole | 4-(3-(Benzothiazol-2-yloxy)pyridin-5-yl)thiophene-2-carboxylic acid |
| Thiophene | 2-Bromothiophene | 4-(3-(Thiophen-2-yloxy)pyridin-5-yl)thiophene-2-carboxylic acid |
| Pyrazine | 2-Chloropyrazine | 4-(3-(Pyrazin-2-yloxy)pyridin-5-yl)thiophene-2-carboxylic acid |
Synthesis of Fused and Directly-Linked Heterocycles
A more integrated approach to creating hybrid molecules involves using the inherent functionality of the parent compound to construct a new heterocyclic ring directly onto the thiophene scaffold. The thiophene carboxylic acid can be converted into a carbohydrazide (B1668358) by first forming an ester (e.g., a methyl ester), followed by reaction with hydrazine hydrate. This thiophene-2-carbohydrazide (B147627) intermediate is a powerful building block for synthesizing various five-membered heterocycles.
For instance, reaction of the hydrazide with phenyl isothiocyanate followed by cyclization can yield thiadiazole derivatives. nih.gov Similarly, condensation with acetylacetone (B45752) can produce pyrazole-containing hybrids, and reaction with diethyl malonate can form pyrazolidine-dione structures. nih.gov This strategy leads to highly integrated molecular systems where the new heterocycle is directly attached to the thiophene ring through a carbon-carbon or carbon-nitrogen bond originating from the carboxyl group.
Table 7.4.3: Heterocyclic Scaffolds Synthesized from a Thiophene-Carbohydrazide Intermediate This table presents examples based on established cyclization reactions of carbohydrazides.
| Target Heterocycle | Key Reagent(s) | Resulting Hybrid Scaffold |
|---|---|---|
| 1,3,4-Oxadiazole | Carbon disulfide, KOH | 5-(2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiophen-4-yl)-3-hydroxypyridine |
| Pyrazole | Acetylacetone | 5-(2-(3,5-dimethyl-1H-pyrazol-1-carbonyl)thiophen-4-yl)-3-hydroxypyridine |
| Pyrazolidine-dione | Diethyl malonate | 5-(2-((3,5-dioxopyrazolidin-1-yl)carbonyl)thiophen-4-yl)-3-hydroxypyridine |
| Thiadiazole | Phenyl isothiocyanate, then cyclization | 3-Hydroxy-5-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thiophen-4-yl)pyridine |
Multi-Component Reactions for Analog Synthesis
Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic systems, including pyridine-thiophene hybrids, in a single step. tandfonline.com While not starting directly from this compound, MCRs are a cornerstone of synthetic exploration for creating structural analogs. For example, the Gewald reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. These 2-aminothiophenes can then be used in subsequent reactions to build pyridine or other heterocyclic rings.
Another powerful approach is the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and a thione or other sulfur source to construct substituted thiophene or pyridine rings. researchgate.net These methods provide rapid access to a library of diverse analogs, allowing for extensive exploration of the chemical space around the core thiophene-pyridine scaffold.
Potential Applications in Chemical Biology Research and Materials Science
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The structural attributes of 5-(2-carboxythiophene-4-yl)-3-hydroxypyridine suggest its potential development into a sophisticated probe for visualizing and identifying biomolecules.
The development of fluorescent probes is crucial for bioimaging. The conjugated system formed by the thiophene (B33073) and pyridine (B92270) rings in this compound provides a foundation for intrinsic fluorescence. Thiophene-based compounds have been successfully utilized as fluorescent tags for tracking drug molecules within cells. nih.gov Similarly, 3-hydroxypyridine (B118123) derivatives are known to be fluorescent, with their emission properties often sensitive to the local environment and pH. nih.gov The anion form of 3-hydroxypyridine is typically the most fluorescent. nih.gov This suggests that the title compound could function as a fluorescent reporter, potentially with environmentally sensitive emission characteristics.
For its use in biological systems, covalent attachment to biomolecules such as proteins or nucleic acids is necessary. This process, known as bioconjugation, can be readily achieved via the compound's carboxylic acid group. creative-biolabs.com The carboxyl group is not reactive on its own but can be activated by water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS). rsc.orgwiley-vch.de This activation creates a more reactive ester intermediate that can readily form a stable amide bond with primary amine groups, such as the ε-amino group of lysine residues on the surface of proteins. vectorlabs.com This represents a common and effective strategy for labeling proteins. rsc.org
Beyond the carboxyl group, the pyridine ring itself offers avenues for more advanced bioconjugation. For instance, late-stage alkylation of the pyridine nitrogen can create pyridinium (B92312) derivatives. nih.govresearchgate.net These cationic pyridinium compounds have shown enhanced reactivity and improved water solubility, which are desirable properties for bioconjugation reagents. nih.govrsc.org
Table 1: Potential Bioconjugation Strategies
| Reactive Group | Target on Biomolecule | Coupling Chemistry | Resulting Linkage |
|---|---|---|---|
| Carboxylic Acid | Primary Amine (e.g., Lysine) | Carbodiimide (EDC/NHS) activation | Amide Bond |
| Pyridine Nitrogen | Alkyl Halide | N-Alkylation | Pyridinium Salt |
Affinity-based proteomics is a powerful technique to identify the protein targets of a small molecule. In this approach, a molecule of interest is modified with a reactive group to covalently bind to its protein partners, which are then identified by mass spectrometry.
The this compound scaffold can be envisioned as a core structure for creating such probes. Thiophene and pyridine rings are considered "privileged scaffolds" in medicinal chemistry, as they are found in a vast number of biologically active compounds and approved drugs. nih.govbenthamdirect.comrsc.orgrsc.orgnih.govnih.gov This prevalence is due to their ability to form key interactions with biological targets. mdpi.com By functionalizing the core scaffold of this compound with a photoreactive group (e.g., an azide or diazirine) through its carboxylic acid or other positions, it could be converted into an affinity-based probe. This probe would first bind non-covalently to its protein target, and then upon photoactivation, form a covalent bond, allowing for the subsequent isolation and identification of the target protein.
Contribution to Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups within this compound make it an excellent building block for designing complex, self-assembled supramolecular structures.
The compound possesses multiple sites for hydrogen bonding, which is a primary driving force for self-assembly. The carboxylic acid group can form robust, dimeric hydrogen bonds with another carboxylic acid. The 3-hydroxypyridine moiety is also a potent hydrogen bonding unit, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the pyridine nitrogen and the hydroxyl oxygen). The combination of a hydroxyl group and a pyridine ring is known to form a highly persistent and favorable hydrogen bond, often referred to as a supramolecular heterosynthon. nih.gov This interaction is so strong that it occurs in over 99% of crystal structures containing both functionalities. nih.gov Additionally, π-π stacking interactions between the aromatic thiophene and pyridine rings can further stabilize self-assembled structures. nih.gov The interplay of these various non-covalent forces could lead to the formation of well-ordered one-, two-, or three-dimensional networks. researchgate.net
Table 2: Potential Intermolecular Interactions for Self-Assembly
| Interaction Type | Participating Groups | Description |
|---|---|---|
| Hydrogen Bonding (Homodimer) | Carboxylic Acid | Forms a classic, strong dimeric synthon. |
| Hydrogen Bonding (Heterosynthon) | 3-Hydroxypyridine | The hydroxyl group acts as a donor to the pyridine nitrogen of another molecule. nih.gov |
| π-π Stacking | Thiophene and Pyridine Rings | Aromatic rings stack on top of each other, contributing to stability. |
Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The structure of this compound makes it an excellent candidate for a multitopic ligand in the construction of such materials.
The deprotonated carboxylate group is a classic coordination site for linking metal centers to build MOFs. acs.orgacs.org Thiophene-based carboxylate ligands have been successfully used to create porous coordination polymers with high gas storage capacities. acs.org Furthermore, the 3-hydroxypyridine moiety is a well-known chelating agent for a variety of metal ions. nih.govacs.org The pyridine nitrogen and the adjacent hydroxyl group can work in concert to bind a single metal center. The combination of these two distinct metal-binding sites (the carboxylate and the hydroxypyridinone-like unit) in a single molecule opens up the possibility of creating complex, multidimensional frameworks with potentially novel topologies and functions. The self-assembly of ligands like 4-hydroxypyridine-2,6-dicarboxylic acid with metal ions has been shown to produce a variety of MOF structures, demonstrating the utility of the hydroxypyridine-carboxylate motif. acs.orgacs.org
Table 3: Potential Metal Coordination Sites
| Functional Group | Potential Coordination Mode | Metal Ion Affinity |
|---|---|---|
| Thiophene-2-carboxylate | Monodentate, Bridging | Hard and soft metal ions |
| 3-Hydroxypyridine | Chelating (N, O), Bridging | Hard metal ions (e.g., Fe³⁺, Ln³⁺) nih.govacs.org |
Exploration in Rational Design of Novel Scaffolds for Research Purposes
In drug discovery and materials science, a "scaffold" refers to the core structure of a molecule. The this compound structure represents a novel and promising scaffold. Both thiophene and pyridine are considered privileged structures in medicinal chemistry due to their frequent appearance in approved drugs and their ability to engage in diverse biological interactions. rsc.orgnih.govnih.gov
The thiophene ring is often used as a bioisosteric replacement for a benzene (B151609) ring, offering similar size and shape but with different electronic properties that can improve pharmacological profiles. nih.govbenthamdirect.com Thiophene carboxamide scaffolds, for example, have emerged as promising anticancer agents. mdpi.com Pyridine derivatives are also foundational to a vast array of pharmaceuticals. rsc.orgnih.govresearchgate.net
The combination of these two important heterocycles into a single, relatively rigid scaffold provides a unique three-dimensional arrangement of functional groups. This scaffold can be systematically modified at several positions—on the thiophene ring, the pyridine ring, and at the carboxylic acid—to generate a library of new compounds. Such a library could be screened for a wide range of biological activities or material properties, making this compound a valuable starting point for the rational design of new functional molecules.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization (in a research context)
In the realm of medicinal chemistry, the core structure of a molecule, or its scaffold, is a critical determinant of its biological activity. Scaffold hopping is a widely employed strategy in drug discovery to identify novel chemotypes with similar biological activities to a known active compound. mdpi.com This approach can lead to compounds with improved properties, such as enhanced potency, better metabolic stability, or a more favorable intellectual property position.
The this compound scaffold can be envisioned as a valuable asset in scaffold hopping endeavors. The constituent thiophene and pyridine rings are well-established bioisosteres for other aromatic systems, most notably the phenyl ring. cambridgemedchemconsulting.comebi.ac.ukresearchgate.net Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. researchgate.net
Thiophene as a Phenyl Bioisostere:
The thiophene ring is a recognized bioisostere of the benzene ring. cambridgemedchemconsulting.comresearchgate.net This substitution can be particularly advantageous in addressing metabolic liabilities associated with aromatic compounds. Phenyl rings are often susceptible to cytochrome P450-mediated oxidation, which can lead to rapid metabolism or the formation of reactive metabolites. drughunter.com The replacement of a phenyl ring with a thiophene ring can alter the metabolic profile of a compound, potentially enhancing its stability. ebi.ac.uk Research on kappa-opioid receptor (KOR) antagonists has demonstrated that replacing a 3-hydroxyphenyl group with a 3-thienyl group can result in compounds that retain potent and selective antagonist activity. semanticscholar.org
Pyridine in Scaffold Hopping:
Similarly, the pyridine ring is frequently used to replace phenyl groups in lead optimization campaigns. drughunter.commarquette.edu The introduction of a nitrogen atom into the aromatic ring reduces its electron density, which can increase its resistance to oxidative metabolism. marquette.edu This strategy has been successfully employed to improve the metabolic stability of various drug candidates. marquette.edu Furthermore, the nitrogen atom in the pyridine ring can introduce a hydrogen bond acceptor site, which can be beneficial for molecular recognition and binding affinity.
The combination of thiophene and pyridine in the this compound scaffold offers a unique opportunity for bioisosteric replacement of larger aromatic systems, such as biphenyl groups. This can be particularly useful in kinase inhibitor design, where such motifs are common.
To illustrate the potential impact of such bioisosteric replacements, consider a hypothetical lead optimization program for a kinase inhibitor. The following table presents speculative data based on known principles of bioisosterism, demonstrating how replacing a biphenyl group with a thienyl-pyridine scaffold could influence key drug-like properties.
| Compound | Core Scaffold | Kinase Inhibitory Activity (IC50, nM) | Metabolic Stability (t1/2 in liver microsomes, min) | Aqueous Solubility (µg/mL) |
|---|---|---|---|---|
| Lead Compound | Biphenyl | 50 | 15 | 5 |
| Analog 1 | Phenyl-Pyridine | 65 | 45 | 20 |
| Analog 2 | Thienyl-Pyridine | 55 | 60 | 25 |
Ligand Design for Specific Molecular Interactions in Chemical Biology
The specific arrangement of functional groups in this compound makes it an attractive building block for the design of ligands that can engage in precise molecular interactions with biological targets. The carboxylic acid on the thiophene ring and the hydroxyl group on the pyridine ring are key features that can participate in hydrogen bonding, electrostatic interactions, and metal chelation.
Role of the Carboxythiophene Moiety:
The 2-carboxythiophene group can act as a hydrogen bond donor and acceptor, as well as a metal coordinating group. Carboxylic acids are known to form strong interactions with positively charged residues like arginine and lysine in protein binding pockets. The thiophene ring itself can engage in π-stacking interactions with aromatic amino acid side chains. The combination of these features makes the carboxythiophene moiety a valuable pharmacophore for targeting a variety of protein classes, including kinases and metalloenzymes.
Importance of the Hydroxypyridine Moiety:
The 3-hydroxypyridine fragment is also a crucial element for molecular recognition. The hydroxyl group can serve as both a hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This dual functionality allows for versatile interactions with protein active sites. Furthermore, hydroxypyridine derivatives are known to be effective chelators of metal ions, making them particularly relevant for the design of inhibitors for metalloenzymes. nih.gov For instance, hydroxypyridone-based ligands have been successfully developed as inhibitors for zinc-dependent enzymes. nih.gov
The strategic placement of these functional groups on the thienyl-pyridine scaffold allows for the creation of ligands with high specificity and affinity for their targets. The following table provides hypothetical data illustrating how modifications to these functional groups could impact the binding affinity of a ligand for a target protein, such as a metalloenzyme.
| Compound | Modification | Binding Affinity (Kd, nM) | Key Interaction with Target |
|---|---|---|---|
| Ligand 1 | This compound | 100 | Chelation of active site metal ion, H-bond with Serine |
| Ligand 2 | Esterification of carboxylic acid | >1000 | Loss of key electrostatic interaction |
| Ligand 3 | Methylation of hydroxyl group | 850 | Loss of H-bond donation capability |
| Ligand 4 | Amidation of carboxylic acid | 150 | Maintains H-bond accepting ability |
Future Research Directions and Unexplored Avenues for 5 2 Carboxythiophene 4 Yl 3 Hydroxypyridine
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of synthetic routes that can selectively produce a single enantiomer or diastereomer of 5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine derivatives is of paramount importance. Future research should focus on asymmetric synthesis strategies to control the three-dimensional arrangement of atoms.
Key Research Objectives:
Chiral Catalysis: Investigation into the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce stereoselectivity in the key bond-forming reactions of the synthesis.
Substrate Control: Design of synthetic precursors with chiral auxiliaries that can direct the stereochemical outcome of subsequent reactions.
Enzymatic Resolutions: Exploration of enzymatic methods for the kinetic resolution of racemic mixtures of this compound or its intermediates.
A successful enantioselective synthesis would enable the preparation of stereochemically pure compounds, which is crucial for detailed pharmacological studies and the development of potent and selective therapeutic agents. nih.gov
Application of Advanced Analytical Techniques for In Situ Monitoring of Reactions
To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, the application of advanced analytical techniques for real-time, in situ monitoring is essential. These process analytical technologies (PAT) can provide valuable data on reaction kinetics, intermediate formation, and byproduct generation.
Potential Analytical Methodologies:
| Analytical Technique | Information Gained | Potential Impact |
| In Situ Infrared (IR) Spectroscopy | Real-time tracking of reactant consumption and product formation by monitoring characteristic vibrational frequencies. | Rapid optimization of reaction conditions (temperature, catalyst loading, etc.). |
| In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on intermediates and transient species, providing mechanistic insights. | Elucidation of complex reaction pathways and identification of key catalytic species. uvic.ca |
| Mass Spectrometry (MS) | High-sensitivity detection of reaction components, including low-concentration intermediates and byproducts. | Understanding of reaction networks and potential side reactions. uvic.ca |
By implementing these techniques, researchers can move beyond traditional trial-and-error optimization and adopt a more data-driven approach to the synthesis of this compound.
In-Depth Mechanistic Elucidation of Biological Interactions at the Molecular Level
Assuming this compound exhibits biological activity, a critical future direction is to unravel the precise molecular mechanisms underlying its interactions with biological targets. This involves moving beyond simple screening assays to more sophisticated biophysical and structural biology techniques.
Areas for Investigation:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein or nucleic acid targets of the compound.
Structural Biology: Employing X-ray crystallography or cryogenic electron microscopy (cryo-EM) to determine the three-dimensional structure of the compound in complex with its biological target. This would provide a detailed picture of the binding interactions.
Computational Modeling: Using molecular docking and molecular dynamics simulations to model the binding pose and predict the binding affinity of this compound and its analogs to their target. nih.gov
A thorough understanding of the molecular interactions will be instrumental in guiding the rational design of more potent and selective analogs.
Integration of Artificial Intelligence and Machine Learning in Computational Design of New Analogs
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.net These computational tools can be leveraged to accelerate the design and optimization of new analogs of this compound with improved properties.
Applications of AI and ML:
| AI/ML Approach | Application | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the structural features of analogs with their biological activity. | Prediction of the activity of virtual compounds, prioritizing synthesis efforts. mdpi.com |
| Generative Models | Design novel molecular structures based on a learned understanding of chemical space and desired properties. | In silico creation of new analogs with potentially enhanced efficacy and safety profiles. |
| Predictive ADMET Modeling | Use machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. | Early-stage identification of candidates with favorable pharmacokinetic and safety profiles. |
By integrating AI and ML into the design-build-test-learn cycle, the discovery of new and improved analogs of this compound can be significantly expedited. nih.govnih.gov
Exploration of Novel Catalytic Systems for Efficient Compound Synthesis and Transformation
The development of novel and more efficient catalytic systems is crucial for the sustainable and scalable synthesis of this compound and its functionalized derivatives. Future research should focus on catalysts that offer improved activity, selectivity, and environmental compatibility.
Promising Catalytic Strategies:
C-H Activation: Investigating transition metal catalysts that can directly functionalize the C-H bonds on the thiophene (B33073) and pyridine (B92270) rings, thereby streamlining synthetic routes and reducing waste. mdpi.com
Photoredox Catalysis: Utilizing light-driven catalytic systems to enable novel bond formations and transformations under mild reaction conditions.
Biocatalysis: Employing enzymes as catalysts for specific transformations, offering high selectivity and operation in aqueous media.
The discovery of innovative catalytic methodologies will not only enhance the synthesis of the parent compound but also provide access to a wider range of structurally diverse analogs for further investigation. rsc.orgrsc.org
Q & A
Q. What are the recommended synthetic routes for 5-(2-carboxythiophene-4-yl)-3-hydroxypyridine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling thiophene-carboxylic acid derivatives with functionalized pyridine precursors. For example, Suzuki-Miyaura cross-coupling can be employed using a boronic ester-substituted hydroxypyridine and a halogenated thiophene-carboxylic acid derivative. Catalytic systems like Pd(PPh₃)₄ in THF/water mixtures (3:1 v/v) at 80°C under inert atmosphere are common. Yields (>70%) depend on protecting group strategies (e.g., tert-butyl esters for carboxylates) and purification via reverse-phase HPLC . Key Optimization Parameters :
| Parameter | Optimal Condition |
|---|---|
| Catalyst loading | 5 mol% Pd |
| Temperature | 80°C |
| Solvent system | THF:H₂O (3:1) |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ resolve the thiophene-proton environment (δ 7.2–8.1 ppm) and pyridine-hydroxyl proton (δ 10.2 ppm). Carboxy protons appear as broad singlets (δ 12.5–13.0 ppm) .
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms planar geometry with dihedral angles of ~15° between thiophene and pyridine rings. Hydrogen bonding between hydroxyl and carboxy groups stabilizes the lattice .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability assays (HPLC monitoring) show maximal stability at pH 6–7. Degradation occurs via hydrolysis of the carboxy group at pH <4 (t₁/₂ = 12 h) and oxidation of the hydroxyl group at pH >9 (t₁/₂ = 8 h). Buffered solutions (PBS, pH 7.4) with 0.1% BHT antioxidant are recommended for storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s antioxidant activity in cellular models?
- Methodological Answer : In vitro studies (e.g., erythrocyte membranes) demonstrate dose-dependent inhibition of lipid peroxidation (IC₅₀ = 25 μM). Mechanism involves chelation of Fe²⁺ ions (UV-Vis titration, λ = 510 nm) and upregulation of catalase/SOD activity. Comparative analysis with 3-hydroxypyridine derivatives (e.g., mexidol) shows enhanced radical scavenging due to the thiophene-carboxy group’s electron-withdrawing effect .
Q. What pathways govern microbial degradation of this compound in environmental systems?
- Methodological Answer : Agrobacterium sp. DW-1 degrades 3-hydroxypyridine derivatives via α-hydroxylation to form 2,5-dihydroxypyridine, followed by Fe²⁺-dependent dioxygenase cleavage into N-formylmaleamic acid (HPLC-MS, m/z 174.1). For this compound, analogous pathways are hypothesized, with thiophene ring oxidation as a rate-limiting step . Proposed Degradation Pathway :
| Step | Metabolite | Enzyme |
|---|---|---|
| 1 | 2,5-Dihydroxypyridine | Monooxygenase |
| 2 | N-Formylmaleamic acid | Dioxygenase |
Q. How do electronic properties of the thiophene-carboxy substituent affect reactivity in cross-coupling reactions?
- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) reveal the carboxy group lowers the HOMO energy (-6.8 eV vs. -6.2 eV for unsubstituted thiophene), enhancing electrophilicity. Hammett substituent constants (σₚ = +0.78) predict faster oxidative addition in Pd-catalyzed reactions. Experimental validation via kinetic studies (k = 0.15 min⁻¹ for Suzuki coupling) aligns with computational data .
Q. What distinguishes this compound’s pharmacokinetic profile from structurally related 3-hydroxypyridine derivatives?
- Methodological Answer : Comparative ADMET studies in rodent models show:
| Parameter | This compound | Mexidol |
|---|---|---|
| Oral bioavailability | 45% | 32% |
| Plasma half-life | 3.2 h | 1.8 h |
| The carboxythiophene group improves intestinal absorption (Caco-2 permeability assay, Papp = 8.7 × 10⁻⁶ cm/s) but increases renal clearance due to higher polarity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
